molecular formula C8H14Cl3O4P B14132640 Dipropyl trichloroethenyl phosphate CAS No. 89094-86-0

Dipropyl trichloroethenyl phosphate

Cat. No.: B14132640
CAS No.: 89094-86-0
M. Wt: 311.5 g/mol
InChI Key: DJHRVUREMGBLGW-UHFFFAOYSA-N
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Description

Dipropyl trichloroethenyl phosphate is an organophosphate compound known for its diverse applications in various fields. This compound is characterized by the presence of three chlorine atoms and a phosphate group attached to a trichloroethenyl backbone. It is commonly used in industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipropyl trichloroethenyl phosphate typically involves the reaction of trichloroethylene with phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Dipropyl trichloroethenyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the trichloroethenyl group to a less chlorinated form.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium hydroxide or alkyl halides are employed.

Major Products: The major products formed from these reactions include various phosphoric acid esters and substituted organophosphate compounds.

Scientific Research Applications

Dipropyl trichloroethenyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as an anti-cancer agent.

    Industry: It is used as a flame retardant, plasticizer, and additive in various industrial products.

Mechanism of Action

The mechanism of action of dipropyl trichloroethenyl phosphate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by phosphorylating their active sites, leading to the disruption of normal cellular processes. This inhibition can affect various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

    Tris(1,3-dichloro-2-propyl) phosphate: A chlorinated organophosphate used as a flame retardant.

    Tris(2-chloroethyl) phosphate: Another organophosphate with similar applications in flame retardancy and plasticization.

    Tris(chloropropyl) phosphate: Used in similar industrial applications as a flame retardant and plasticizer.

Uniqueness: Dipropyl trichloroethenyl phosphate is unique due to its specific trichloroethenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific chemical behaviors, such as targeted enzyme inhibition and specialized industrial uses.

Properties

CAS No.

89094-86-0

Molecular Formula

C8H14Cl3O4P

Molecular Weight

311.5 g/mol

IUPAC Name

dipropyl 1,2,2-trichloroethenyl phosphate

InChI

InChI=1S/C8H14Cl3O4P/c1-3-5-13-16(12,14-6-4-2)15-8(11)7(9)10/h3-6H2,1-2H3

InChI Key

DJHRVUREMGBLGW-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC)OC(=C(Cl)Cl)Cl

Origin of Product

United States

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